molecular formula C12H8N2O2S B5518809 N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide

N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide

Cat. No.: B5518809
M. Wt: 244.27 g/mol
InChI Key: HECFXPIAZMNJCI-UHFFFAOYSA-N
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Description

N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C12H8N2O2S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.03064868 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antitumor Activity

N-1,3-Thiazol-2-yl-1-benzofuran-2-carboxamide derivatives have shown significant potential in antitumor activity. For instance, a study by Shalai et al. (2019) explored the cytotoxic effects of a thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, on lymphoma cells. This compound exhibited cytotoxicity towards cancerous cells without affecting non-cancerous cells. It was found to alter lipid peroxidation levels and superoxide radicals, suggesting its potential as an antitumor drug (Shalai et al., 2019). Another study by Ostapiuk et al. (2017) synthesized thiazole derivatives with significant antitumor effects. Two compounds in their study showed high ability to inhibit the growth of human tumor cells in vitro, highlighting the promise of 5-arylmetylthiazole derivatives in cancer treatment (Ostapiuk et al., 2017).

2. Antimicrobial Applications

The derivatives of this compound have been studied for their antimicrobial properties. Idrees et al. (2019) synthesized a series of derivatives that showed in-vitro antibacterial activity against pathogenic microorganisms including E. coli, S. aureus, and others. These findings suggest the potential use of these compounds in developing new antibacterial agents (Idrees et al., 2019).

3. Stem Cell Research

A study by Ries et al. (2013) discussed the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, which is used in stem cell research. Thiazovivin improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This compound's synthesis procedure, suitable for large-scale application, underlines its significance in stem cell research and regenerative medicine (Ries et al., 2013).

Mechanism of Action

Thiazoles have diverse biological activities. For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFXPIAZMNJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.